molecular formula C7H14N2 B1373351 (3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole CAS No. 877212-98-1

(3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole

Cat. No. B1373351
M. Wt: 126.2 g/mol
InChI Key: PFZIWBWEHFZIMT-NKWVEPMBSA-N
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Description

(3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole, or MHP, is a synthetic compound that has recently been studied for its potential applications in scientific research. MHP is a member of the pyrrole family of compounds, which are known for their ability to form strong hydrogen bonds and interact with other molecules. MHP has been found to have a variety of biochemical and physiological effects, making it an attractive target for further research.

Scientific Research Applications

  • Synthetic Methods and Derivatives Synthesis

    • The hexahydropyrrolo[3,4-b]pyrrole structure has been a key focus in the synthesis of diversely functionalized compounds. Research demonstrates efficient methods to add molecular diversity to this structure, particularly at the 3a-position (Kawasaki et al., 2005).
    • Novel synthetic routes have been developed for hexahydropyrrolo[3,4-b]pyrrole-fused quinolines, utilizing a sequential cycloaddition reaction and intramolecular lactamization (Lin et al., 2020).
  • Chemical Properties and Interactions

    • Studies on hexahydropyrrolo[3,4-b]pyrrole derivatives, such as the creation of hydrogen-bonded sheets in certain methyl derivatives, provide insights into their chemical interactions and potential applications in molecular design (Quiroga et al., 2013).
    • The interaction of certain dihydropyrroledione derivatives with thiosemicarbazide has been studied, revealing the synthesis of new hexahydropyrrolo[3,4-d]pyrazol derivatives and their molecular structures, which can aid in understanding their chemical properties (Aliev et al., 2004).
  • Biological Activity and Applications

    • Some hexahydropyrrolo[3,4-d]isoxazole derivatives have been synthesized and evaluated for anti-stress activity, indicating potential therapeutic applications (Badru et al., 2012).
    • Pyrrole and indole alkaloids isolated from endophytic fungi, including hexahydropyrrolo[3,4-b]pyrrole derivatives, have been identified and could have potential applications in pharmacology (Li et al., 2008).
  • Environmental and Industrial Applications

    • Research into the insecticidal efficacy of pyrrole derivatives against stored-product pests indicates potential applications in pest control and grain protection (Boukouvala et al., 2019).
    • The development of synthetic methods for hexahydropyrrolo[3,4-b]pyrroles opens possibilities for their use in organic electronic devices, with optoelectronic properties being a key focus (Martins et al., 2018).

properties

IUPAC Name

(3aS,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-9-3-2-6-4-8-5-7(6)9/h6-8H,2-5H2,1H3/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZIWBWEHFZIMT-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2C1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@H]2[C@H]1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole

CAS RN

877212-98-1
Record name rac-(3aR,6aR)-1-methyl-octahydropyrrolo[2,3-c]pyrrole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

9 g (45.4 mmol) of ethyl 2-methyl-2,7-diazabicyclo [3.3.0]octane-7-carboxylate are heated under reflux overnight with 50 ml of concentrated hydrochloric acid. The mixture is rendered alkaline with potassium carbonate, extracted ten times using 50 ml of chloroform each time, dried over potassium carbonate and concentrated, and the residue is distilled.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

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